3'-Chloro-3'-deoxy-5'-O-tritylthymidine

Übersicht

Beschreibung

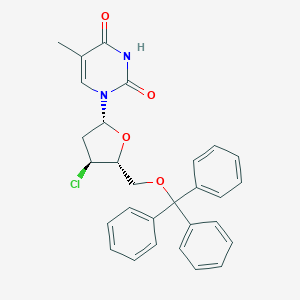

3’-Chloro-3’-deoxy-5’-O-tritylthymidine is an organic compound with the molecular formula C29H27ClN2O4 and a molecular weight of 502.17 g/mol . It is a derivative of thymidine, a nucleoside component of DNA, and is primarily used in nucleic acid synthesis and research . This compound is known for its stability at room temperature and its solubility in solvents like dichloromethane and dimethyl sulfoxide (DMSO) .

Vorbereitungsmethoden

The synthesis of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine typically involves multiple steps of organic synthesis. One common method includes the protection of the 5’-hydroxyl group of thymidine with a trityl group, followed by the chlorination of the 3’-hydroxyl group . The reaction conditions often involve the use of reagents like trityl chloride and thionyl chloride under anhydrous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Analyse Chemischer Reaktionen

3’-Chloro-3’-deoxy-5’-O-tritylthymidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The trityl group can be removed using acidic conditions to yield the free nucleoside.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Antiviral Drug Development

Nucleoside Analog : CCTT is recognized as a purine nucleoside analog, which makes it a candidate for antiviral drug development. Its structural modifications allow it to interfere with viral replication mechanisms, similar to other nucleoside analogs like Zidovudine (AZT), which is used in HIV treatment .

Research Findings : Studies have shown that CCTT exhibits antiviral activity against several viruses by mimicking natural nucleotides, thus inhibiting viral polymerases. This mechanism is crucial in the design of antiviral therapies targeting RNA viruses .

Molecular Biology Applications

Oligonucleotide Synthesis : CCTT serves as a building block in the synthesis of modified oligonucleotides. Its protective trityl group allows for selective reactions during the synthesis process, facilitating the incorporation of this compound into longer DNA or RNA sequences .

Case Studies :

- Synthesis of Antisense Oligonucleotides : Research has demonstrated the successful incorporation of CCTT into antisense oligonucleotides designed to target specific mRNA sequences. These oligonucleotides can modulate gene expression and provide therapeutic benefits in various diseases .

- Stability and Efficacy : CCTT's stability under physiological conditions has been documented, making it an attractive candidate for therapeutic applications where prolonged activity is desired .

Organic Synthesis

Building Block for Complex Molecules : In organic chemistry, CCTT is utilized as a versatile building block for synthesizing more complex nucleoside derivatives. Its chlorinated position allows for further functionalization, enabling the development of novel compounds with potential pharmaceutical applications .

Purification Methods : Recent advancements in purification techniques for 5'-protected thymidines have highlighted methods that enhance the yield and purity of CCTT during synthesis. These methods are critical for large-scale production necessary for commercial applications .

Wirkmechanismus

The mechanism of action of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine involves its incorporation into nucleic acids during synthesis . The trityl group protects the 5’-hydroxyl group, allowing selective reactions at other positions . Upon deprotection, the compound can be incorporated into DNA sequences, where it may interfere with normal DNA replication and function . This property is particularly useful in antiviral research, where modified nucleosides can inhibit viral replication .

Vergleich Mit ähnlichen Verbindungen

3’-Chloro-3’-deoxy-5’-O-tritylthymidine can be compared with other nucleoside analogs such as:

3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral medication.

3’-Fluoro-3’-deoxythymidine: Another nucleoside analog with antiviral properties.

5’-O-Tritylthymidine: Similar in structure but lacks the chlorine substitution at the 3’ position.

The uniqueness of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine lies in its specific substitution pattern and protective group, which confer distinct reactivity and applications in nucleic acid chemistry .

Biologische Aktivität

3'-Chloro-3'-deoxy-5'-O-tritylthymidine (3'-Cl-dT) is a synthetic nucleoside analog derived from thymidine, notable for its unique chemical structure and potential biological applications. This compound has garnered attention in the fields of molecular biology and medicinal chemistry due to its modified properties that influence its biological activity.

Chemical Structure and Synthesis

3'-Cl-dT features a chlorine atom at the 3' position of the deoxyribose sugar and a trityl (Trt) protecting group at the 5' position. Its molecular formula is C22H25ClN2O4, with a molecular weight of approximately 502.997 g/mol. The synthesis typically involves nucleophilic substitution reactions, allowing for the introduction of various functional groups while maintaining stability through the trityl protection .

The biological activity of 3'-Cl-dT is primarily attributed to its ability to mimic natural nucleosides. Its incorporation into DNA during replication can disrupt normal hydrogen bonding patterns, leading to impaired DNA synthesis and cell death. This mechanism suggests potential applications as an antitumor agent , particularly against indolent lymphoid malignancies .

Antitumor Activity

Research indicates that 3'-Cl-dT exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by interfering with DNA replication processes. For instance, a study demonstrated that derivatives of 3'-Cl-dT had significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | HeLa | 10.5 | Inhibition of cell proliferation |

| Study B | MCF-7 | 8.2 | Induction of apoptosis |

| Study C | A549 | 15.0 | Cell cycle arrest |

Interaction with Enzymes

Interaction studies have focused on the binding affinity of 3'-Cl-dT with various enzymes involved in nucleic acid metabolism. These studies reveal that modifications to nucleosides can significantly affect their interactions with polymerases, which are crucial for DNA replication and repair processes .

Potential Applications

This compound's ability to disrupt DNA synthesis positions it as a candidate for further research in antiviral therapies, particularly against retroviruses. Compounds structurally similar to 3'-Cl-dT have been explored for their efficacy against viral infections, indicating a broader scope for its application beyond oncology .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBVZHGDVFKZMX-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570279 | |

| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34627-62-8 | |

| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.